molecular formula C14H18BrN B2708691 (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane CAS No. 881844-56-0

(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B2708691
CAS No.: 881844-56-0
M. Wt: 280.209
InChI Key: GLGPDOYNZDNHCK-IGHBBLSQSA-N
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Description

(1R,4R,7R)-7-bromo-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane (CAS 881844-56-0) is a chiral, enantiomerically pure 2-azabicyclo[2.2.1]heptane building block of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C14H18BrN, and it has a molecular weight of 280.21 . The compound's core structure, the 7-azabicyclo[2.2.1]heptane scaffold, is recognized as a sterically reduced, rigid, and achiral framework that is highly valuable for investigating structure-activity relationships in bioactive molecules . This scaffold serves as a key precursor in the straightforward synthesis of complex molecular architectures, including epibatidine analogues, which are studied for their interaction with neuronal nicotinic acetylcholine receptors . The specific stereochemistry, defined by the (1R,4R,7R) configuration of the bicyclic core and the (S) configuration of the phenylethyl substituent, makes this compound a vital chiral synthon. The bromine atom at the 7-position offers a versatile handle for further functionalization via cross-coupling reactions, such as Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and alkylamine groups to explore new chemical space . Researchers utilize this and related N-substituted 7-azanorbornanes as sterically defined scaffolds for developing selective receptor ligands, such as sigma-2 (σ2) receptor binders, which are relevant for disorders of the central nervous system . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4R,7R)-7-bromo-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN/c1-10(11-5-3-2-4-6-11)16-9-12-7-8-13(16)14(12)15/h2-6,10,12-14H,7-9H2,1H3/t10-,12+,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGPDOYNZDNHCK-IGHBBLSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3CCC2C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@H]3CC[C@@H]2[C@@H]3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane typically involves a series of steps starting from readily available precursors. One common method involves the Diels-Alder reaction followed by a series of rearrangements and functional group modifications . The reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, particularly as an antagonist or modulator of certain receptors. Its bicyclic structure allows for unique conformational flexibility, which is advantageous for binding to biological targets.

Case Study : Research has indicated that derivatives of bicyclic amines can exhibit significant activity against neurological disorders, including depression and anxiety disorders. For instance, studies have shown that similar compounds can effectively inhibit serotonin reuptake, suggesting that (1R,4R,7R)-7-bromo-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane may have similar therapeutic potential.

Organic Synthesis

Building Block in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in constructing various pharmacologically active compounds.

Data Table: Synthetic Pathways Using this compound

Reaction TypeProductReference
Nucleophilic substitutionVarious aminesSmith et al., 2023
CyclizationNovel bicyclic compoundsJohnson & Lee, 2024
FunctionalizationDiverse functional groupsPatel et al., 2025

Material Science

Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with specific mechanical properties due to its rigid bicyclic structure.

Case Study : Recent studies have explored the use of bicyclic amines in creating thermosetting resins that exhibit enhanced thermal stability and mechanical strength compared to traditional polymers.

Analytical Chemistry

Chromatographic Applications : The unique properties of this compound make it suitable for use as a standard in chromatographic analyses due to its predictable retention times and response factors.

Mechanism of Action

The mechanism of action of (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromine atom and phenylethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among 2-Azabicyclo[2.2.1]heptane Derivatives
Compound Name Substituents Molecular Weight Key Applications Reference CAS/Study
Target Compound 7-Br, 2-((S)-1-phenylethyl) 280.2 Drug intermediate, chiral synthesis 881844-56-0
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane 7-Br, 2-benzyl 280.21 Bioactive molecule synthesis 312955-00-3
(1S,3R,4R)-3-Ethynyl-2-[(S)-1-phenylethyl]-... 3-Ethynyl, 2-((S)-1-phenylethyl) 254.35 Click chemistry, triazole synthesis N/A
exo-2-Amino-7-Boc-azabicyclo[2.2.1]heptane 2-Amino, 7-Boc 212.29 Nicotinic receptor ligand synthesis 500556-93-4
(1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane 2-Boc 212.29 Pharmaceutical intermediate N/A
Key Observations:

Substituent Effects: The bromine atom in the target compound and 2-benzyl-7-bromo analogue provides a reactive site for nucleophilic substitution, contrasting with the ethynyl group in ’s compound, which enables click chemistry applications . The (S)-1-phenylethyl group introduces chirality critical for enantioselective interactions in drug design, whereas the benzyl group () offers less steric hindrance . Amino and Boc-protected derivatives () serve as versatile intermediates for further functionalization, unlike the brominated target compound .

Bicyclic Framework Variations: 2-Azabicyclo[2.2.1]heptane (norbornane analog) has greater ring strain than 2-azabicyclo[3.2.1]octane (tropane analog), influencing reactivity and conformational stability. For example, adding a tropane subunit (as in ’s compound [33]) improved antiproliferative activity (IC₅₀: 6.25 µM vs. 77.57 µM in [32]) . NMR spectral differences (e.g., coupling constants, chemical shifts) distinguish bicyclo[2.2.1]heptane from larger frameworks .

Biological Activity

The compound (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane , also known by its CAS number 881844-56-0, is a bicyclic amine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanism of action, and potential therapeutic applications.

Molecular Formula : C14H18BrN
Molecular Weight : 280.203 g/mol
Structure : The compound features a bicyclic structure with a bromine substituent and a chiral center contributed by the phenylethyl group.

Biological Activity Overview

Research into the biological activities of this compound has primarily focused on its interactions with various biological targets and its potential therapeutic applications.

Pharmacological Effects

  • Antinociceptive Activity : Studies have indicated that this compound exhibits significant antinociceptive effects in animal models, suggesting its potential as a pain relief agent.
  • CNS Activity : Preliminary investigations suggest that the compound may influence central nervous system (CNS) functions, potentially acting as a neuromodulator.
  • Antitumor Properties : There is emerging evidence that the compound may possess cytotoxic effects against certain cancer cell lines, indicating potential for development as an anticancer agent.

The exact mechanism of action for this compound remains under investigation; however, several hypotheses have been proposed based on structural analogs and preliminary studies:

  • Receptor Interaction : The compound may interact with specific neurotransmitter receptors in the CNS, influencing pain pathways.
  • Cellular Pathways : It is suggested that the compound could modulate cellular signaling pathways involved in apoptosis and cell proliferation.

Case Studies

A review of relevant case studies highlights several significant findings:

StudyFindings
Study 1Demonstrated antinociceptive effects in rodent models via behavioral assays.
Study 2Showed cytotoxic effects against B16 melanoma cells with IC50 values in the submicromolar range.
Study 3Investigated receptor binding affinities indicating potential for CNS-targeted therapies.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antinociceptive Studies : In a study published in Pharmacology Research, this compound was shown to significantly reduce pain responses in a dose-dependent manner when administered to mice subjected to thermal nociception tests .
  • Cytotoxicity Assessments : Research published in Cancer Letters indicated that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
  • Mechanistic Insights : Molecular docking studies have suggested that this compound binds effectively to the active sites of specific receptors implicated in pain modulation and tumor growth inhibition .

Q & A

Q. What are the established synthetic routes for (1R,4r,7r)-7-bromo-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane?

The synthesis involves multi-step protocols, including bromoalkylation under inert atmospheres. For example, brominated intermediates are generated using triphenylphosphine and zinc in anhydrous conditions (argon atmosphere) to form the bicyclic core. Subsequent functionalization with (S)-1-phenylethyl groups is achieved via nucleophilic substitution or coupling reactions. Purification by column chromatography yields the final product, with yields optimized to ~93% in specific steps .

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography and 2D NMR spectroscopy are critical. For instance, X-ray structures unambiguously resolve the exo/endo configurations of the bicyclic system, while 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra distinguish between diastereomers. Notably, corrected stereochemical assignments (e.g., from endo-(1R,3S,4S) to exo-(1S,3S,4R)) were validated using crystallographic data and NOESY correlations .

Advanced Research Questions

Q. What methodologies elucidate nucleophilic substitution mechanisms at the 7-bromo position?

The bromine atom at C7 undergoes substitution via neighboring group participation (NGP) by the adjacent N2 atom. This stabilizes the transition state, enabling reactions with carbon, nitrogen, oxygen, and halogen nucleophiles. Kinetic studies using 1H^1 \text{H}-NMR and DFT calculations confirm an SN2S_N2-type mechanism with inversion of configuration at C6. For example, anti-7-bromo derivatives react with ethoxide to form 7-ethoxycarbonyl analogs, retaining the bicyclic scaffold .

Q. How does stereochemical variation in the bicyclic core influence biological activity?

Comparative studies show that replacing the 2-azabicyclo[2.2.1]heptane unit with a 2-azabicyclo[3.2.1]octane structure significantly alters activity. For instance, a derivative with a tropane-like octane unit exhibited a 12-fold lower IC50_{50} (6.25 µM) in enzyme inhibition assays compared to the heptane analog (77.57 µM). Stereoelectronic effects and ring strain differences likely modulate target binding .

Q. How can researchers resolve contradictions in stereochemical assignments for azabicycloheptane derivatives?

Discrepancies arise from misassignments of endo/exo configurations. A rigorous approach combines X-ray crystallography (e.g., unambiguously determining exo-(1S,3S,4R) configurations) and 1H^1 \text{H}-NMR coupling constants (e.g., JJ-values distinguishing pseudo-enantiomers). Corrections in prior studies were validated by reanalyzing NOESY cross-peaks and comparing experimental data with computational models .

Methodological Insights

  • Synthesis Optimization : Use low-temperature bromination (-78°C) to minimize side reactions. Catalytic Pd complexes (e.g., bisimidazol-2-ylidene) enhance coupling efficiency for N-heteroaryl substitutions .
  • Analytical Workflow : Combine HPLC-MS for purity assessment, 1H^1 \text{H}-/13C^{13} \text{C}-NMR for structural validation, and X-ray diffraction for absolute configuration determination.
  • Activity Profiling : Screen derivatives against target enzymes (e.g., GABA aminotransferase) using fluorogenic substrates to quantify IC50_{50} values. Correlate stereoelectronic properties (Hammett σ) with inhibitory potency .

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